5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline
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Overview
Description
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of 2,6-difluoro-4-(trifluoromethyl)phenol as a starting material, which undergoes a nucleophilic substitution reaction with 2-fluoroaniline under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Scientific Research Applications
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can be compared to other fluorinated compounds such as:
2,3-Difluoro-4-methoxyphenol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with distinct physical properties and industrial uses.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H7F6NO |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-8-2-1-7(5-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
PZTQLYILXPCXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F |
Origin of Product |
United States |
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